molecular formula C14H15NO3S B15080636 N-Benzyloxy-4-methyl-benzenesulfonamide CAS No. 1576-39-2

N-Benzyloxy-4-methyl-benzenesulfonamide

Katalognummer: B15080636
CAS-Nummer: 1576-39-2
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: BIVFBEGRHVKMIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyloxy-4-methyl-benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S and a molecular weight of 277.345 g/mol . This compound is part of the benzenesulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxy-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzyloxyamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyloxy-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Benzyloxy-4-methyl-benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or pathways.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyloxy-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect cellular pathways by altering the function of key proteins or signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyloxy-4-methyl-benzenesulfonamide is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity compared to other benzenesulfonamides. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

1576-39-2

Molekularformel

C14H15NO3S

Molekulargewicht

277.34 g/mol

IUPAC-Name

4-methyl-N-phenylmethoxybenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-12-7-9-14(10-8-12)19(16,17)15-18-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI-Schlüssel

BIVFBEGRHVKMIS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.